molecular formula C9H4BrN3O B3299070 6-bromo-3-formyl-2H-indazole-4-carbonitrile CAS No. 898747-51-8

6-bromo-3-formyl-2H-indazole-4-carbonitrile

Cat. No.: B3299070
CAS No.: 898747-51-8
M. Wt: 250.05 g/mol
InChI Key: PFLHYPSOIQSTHN-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound. This means they consist of several cycles, including at least one aromatic cycle, which contains atoms that are not carbon in the cyclic structure. The structure of indazoles is based on the indazole ring, a kind of azole ring, and has two nitrogen atoms in it .


Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles consists of a benzene ring fused to a pyrazole ring. In the case of 6-bromo-3-formyl-2H-indazole-4-carbonitrile, there would be a bromine atom at the 6th position, a formyl group at the 3rd position, and a carbonitrile group at the 4th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound 6-Bromo-1H-indazole-4-carbonitrile has a molecular weight of 222.04 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of indazole derivatives can vary widely and depends on their chemical structure. Some indazole derivatives have been found to have medicinal properties, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure. For example, the compound 6-Bromo-1H-indazole-4-carbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

6-bromo-3-formyl-2H-indazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3O/c10-6-1-5(3-11)9-7(2-6)12-13-8(9)4-14/h1-2,4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLHYPSOIQSTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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